molecular formula C23H26N6O3 B2957994 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291854-07-3

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2957994
CAS No.: 1291854-07-3
M. Wt: 434.5
InChI Key: YRMMJIYIPNRRCJ-UHFFFAOYSA-N
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Description

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with monoaminergic systems . They bind to the dopamine, serotonin, and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

The compound likely interacts with its targets by inhibiting the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signal transmission.

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining its efficacy and duration of action.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-2-16-3-6-18(7-4-16)24-22-21(25-27-26-22)23(30)29-11-9-28(10-12-29)14-17-5-8-19-20(13-17)32-15-31-19/h3-8,13,21-22,24-27H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEXFNKDPDEIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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